molecular formula C15H20N2OS B2438176 (1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol CAS No. 899955-69-2

(1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol

Cat. No.: B2438176
CAS No.: 899955-69-2
M. Wt: 276.4
InChI Key: JIEVCYLXPJAQID-UHFFFAOYSA-N
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Description

(1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with a 4-methylbenzyl group, a propylthio group, and a methanol moiety attached to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole Ring: Starting from simple precursors like glyoxal, ammonia, and formaldehyde, the imidazole ring can be synthesized through a Debus-Radziszewski imidazole synthesis.

    Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and an appropriate catalyst.

    Addition of the Propylthio Group: The propylthio group can be added through a nucleophilic substitution reaction using propylthiol and a suitable leaving group.

    Attachment of the Methanol Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The propylthio group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of (1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)formaldehyde or (1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)carboxylic acid.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

Imidazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be studied for similar activities.

Medicine

Industry

Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-methylbenzyl)-2-(methylthio)-1H-imidazol-5-yl)methanol
  • (1-(4-methylbenzyl)-2-(ethylthio)-1H-imidazol-5-yl)methanol
  • (1-(4-methylbenzyl)-2-(butylthio)-1H-imidazol-5-yl)methanol

Uniqueness

The presence of the propylthio group in (1-(4-methylbenzyl)-2-(propylthio)-1H-imidazol-5-yl)methanol may confer unique chemical and biological properties compared to its analogs with different alkylthio groups.

Properties

IUPAC Name

[3-[(4-methylphenyl)methyl]-2-propylsulfanylimidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c1-3-8-19-15-16-9-14(11-18)17(15)10-13-6-4-12(2)5-7-13/h4-7,9,18H,3,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEVCYLXPJAQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=C(N1CC2=CC=C(C=C2)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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